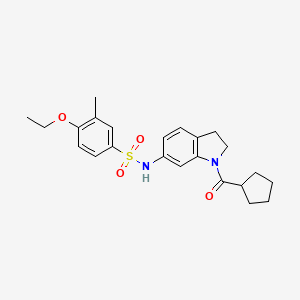

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide

Description

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide is a synthetic sulfonamide derivative characterized by a hybrid structure combining an indoline core modified with a cyclopentanecarbonyl group and a substituted benzenesulfonamide moiety. The indoline scaffold is fused with a cyclopentane ring via a carbonyl linkage, while the benzenesulfonamide group features ethoxy and methyl substituents at the 4- and 3-positions, respectively.

The compound’s synthesis likely involves multi-step reactions, including cyclopentanecarbonyl chloride coupling to indoline, followed by sulfonylation with 4-ethoxy-3-methylbenzenesulfonyl chloride. Structural elucidation of such molecules often employs X-ray crystallography, with refinement tools like SHELX programs being instrumental in determining precise atomic coordinates .

Properties

IUPAC Name |

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-ethoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4S/c1-3-29-22-11-10-20(14-16(22)2)30(27,28)24-19-9-8-17-12-13-25(21(17)15-19)23(26)18-6-4-5-7-18/h8-11,14-15,18,24H,3-7,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANCYERJLFEOMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the indoline core. The cyclopentanecarbonyl group is introduced through a Friedel-Crafts acylation reaction, while the benzenesulfonamide moiety is added via sulfonylation. The ethoxy and methyl groups are incorporated through alkylation reactions. Each step requires specific reagents and conditions, such as the use of Lewis acids for acylation and strong bases for alkylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Key Observations:

Core Structure Diversity :

- The target compound’s indoline core distinguishes it from pyrimidine- or benzene-based sulfonamides. Indoline derivatives are prized for their conformational rigidity, which may enhance target selectivity compared to flexible benzene analogs .

- Pyrimidine-based sulfonamides (e.g., the compound in ) often exhibit improved metabolic stability due to their heteroaromatic systems, whereas the indoline-cyclopentane fusion in the target compound may influence steric interactions with biological targets.

Substituent Effects :

- The 4-ethoxy-3-methylbenzenesulfonamide group in the target compound contributes to higher lipophilicity compared to smaller sulfonamides (e.g., methanesulfonamide in ). This could enhance membrane permeability but may also affect solubility .

- The cyclopentanecarbonyl moiety introduces a sterically demanding group absent in other analogs. This feature may modulate binding kinetics by restricting rotational freedom or creating hydrophobic pockets in enzyme active sites.

Functional Groups with Reactivity: Compounds like N-[4-(2-chloroacetyl)phenyl]methanesulfonamide () contain electrophilic chloroacetyl groups, enabling covalent bond formation with target proteins. In contrast, the target compound lacks such reactive groups, suggesting non-covalent binding mechanisms .

Research Findings and Pharmacological Implications

While direct pharmacological data for this compound are unavailable, insights can be extrapolated from structurally related sulfonamides:

- Enzyme Inhibition : Sulfonamides are well-documented inhibitors of carbonic anhydrases (CAs). The ethoxy and methyl groups in the target compound may enhance selectivity for CA isoforms over simpler analogs .

- Kinase Targeting : Indoline derivatives are explored as kinase inhibitors (e.g., VEGF receptor inhibitors). The cyclopentanecarbonyl group could mimic ATP-binding pocket interactions observed in other kinase inhibitors.

Biological Activity

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Indoline Core : A bicyclic structure that contributes to its biological activity.

- Cyclopentanecarbonyl Group : Enhances lipophilicity and potential receptor interactions.

- Ethoxy and Methyl Substituents : Influence solubility and biological interactions.

- Sulfonamide Moiety : Known for its role in pharmacological activities.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₃S |

| Molecular Weight | 345.42 g/mol |

| Solubility | Soluble in organic solvents |

| Functional Groups | Indoline, sulfonamide, ethoxy |

This compound exhibits several mechanisms of action that contribute to its biological effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.

- Receptor Modulation : It can bind to various receptors, potentially modulating signaling pathways critical for cellular functions.

- Cell Cycle Arrest : Studies suggest that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

Therapeutic Applications

Research indicates potential therapeutic applications in various fields:

- Oncology : Exhibits anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cell lines.

- Anti-inflammatory : Shows promise in reducing inflammation through modulation of inflammatory pathways.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results demonstrated significant dose-dependent inhibition of cell viability, particularly in breast cancer (MCF-7) and leukemia (HL-60) cell lines.

Table 2: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 and HL-60 | |

| Anti-inflammatory | Reduces cytokine production | |

| Enzyme inhibition | Targets specific metabolic enzymes |

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

Table 3: Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-fluorobenzenesulfonamide | Fluorinated analog; enhanced potency | Higher cytotoxicity |

| N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methoxybenzene-sulfonamide | Methoxy group; altered solubility | Reduced activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.